Methyl (2-chloropyridin-3-yl)glyoxylate
Description
Methyl (2-chloropyridin-3-yl)glyoxylate (CAS No. 76205-19-1) is a pyridine-based glyoxylate ester featuring a chlorine substituent at the 2-position of the pyridine ring and a methyl glyoxylate moiety at the 3-position. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the preparation of heterocyclic scaffolds and bioactive molecules. Its synthesis involves the reaction of 2-chloropyridin-3-yl zinc bromide with methyl glyoxylate in dimethyl sulfoxide (DMSO), followed by purification via silica gel chromatography . The compound’s reactivity is influenced by the electron-withdrawing chlorine atom and the ester group, enabling participation in nucleophilic additions and cross-coupling reactions.
Properties
Molecular Formula |
C8H6ClNO3 |
|---|---|
Molecular Weight |
199.59 g/mol |
IUPAC Name |
methyl 2-(2-chloropyridin-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C8H6ClNO3/c1-13-8(12)6(11)5-3-2-4-10-7(5)9/h2-4H,1H3 |
InChI Key |
ORZVCJSOSLXCOE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)C1=C(N=CC=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following pyridine derivatives share structural similarities with methyl (2-chloropyridin-3-yl)glyoxylate, differing primarily in substituent positions, ester groups, or additional functional moieties:
Reactivity Differences
- Methyl vs. Ethyl Glyoxylate Derivatives: this compound exhibits reduced reactivity compared to its ethyl counterpart in multicomponent reactions. Evidence from clopidogrel synthesis reveals that methyl glyoxylate (as a hydrate mixture) fails to react with organozinc reagents, whereas ethyl glyoxylate proceeds efficiently. This is attributed to methyl glyoxylate’s higher hydration stability, which reduces its electrophilicity .
- In contrast, the chlorine-substituted parent compound is more reactive in nucleophilic substitutions due to lower steric hindrance .
Physicochemical Properties
- Solubility : this compound’s solubility in polar aprotic solvents (e.g., DMSO) facilitates its use in SNAr reactions. Ethyl analogues exhibit slightly lower polarity, favoring organic-phase extraction .
- Stability : The methyl ester is more prone to hydrolysis under basic conditions compared to bulkier esters (e.g., tert-butyl derivatives) due to reduced steric protection .
Research Findings and Industrial Relevance
- Failure in Clopidogrel Synthesis: this compound’s inability to participate in organozinc reactions highlights the critical role of ester group selection in multicomponent syntheses .
- Catalytic Potential: Brominated derivatives (e.g., Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate) are being explored as ligands in transition-metal catalysis due to their halogen-mediated coordination .
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